molecular formula C13H16O6 B136746 Citrinin hydrate CAS No. 157643-56-6

Citrinin hydrate

Cat. No. B136746
M. Wt: 268.26 g/mol
InChI Key: MBTAFMZUDOUGPS-CGKQSRJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrinin hydrate is a mycotoxin produced by various fungi, including Penicillium, Aspergillus, and Monascus. Its chemical structure consists of a dihydrocoumarin ring fused with a quinone moiety, with a lactone group at the C-7 position. Citrinin hydrate has been associated with various toxicities, including nephrotoxicity, hepatotoxicity, and genotoxicity.

Mechanism Of Action

The mechanism of action of citrinin hydrate is complex and not fully understood. However, it is believed that citrinin hydrate induces toxicity by generating reactive oxygen species (ROS) and causing oxidative stress. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. Citrinin hydrate has also been shown to inhibit mitochondrial function and induce apoptosis in various cell lines.

Biochemical And Physiological Effects

Citrinin hydrate has been shown to induce various biochemical and physiological effects, including nephrotoxicity, hepatotoxicity, and genotoxicity. Nephrotoxicity is the most common effect of citrinin hydrate, with the toxin causing damage to the kidneys and impairing their function. Hepatotoxicity is another common effect of citrinin hydrate, with the toxin causing liver damage and impairing liver function. Genotoxicity is another effect of citrinin hydrate, with the toxin causing DNA damage and mutations.

Advantages And Limitations For Lab Experiments

Citrinin hydrate has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it can be used to study the mechanisms of toxicity and develop therapeutic interventions. However, one limitation is that it is highly toxic and requires special handling and disposal. Another limitation is that it is difficult to study in vivo due to its toxicity and low solubility in water.

Future Directions

There are several future directions for citrinin hydrate research. One direction is to study the mechanisms of toxicity in more detail and develop therapeutic interventions to mitigate its toxic effects. Another direction is to study the effects of citrinin hydrate on plant growth and development, as it has been shown to inhibit plant growth and development. Additionally, there is a need to develop more sensitive and specific methods for detecting citrinin hydrate in food and feed samples to prevent contamination and reduce the risk of toxicity to humans and animals.

Scientific Research Applications

Citrinin hydrate has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell lines. Citrinin hydrate has also been implicated in the development of various diseases, including kidney disease, liver disease, and cancer. Furthermore, citrinin hydrate has been used as a tool to study the mechanisms of toxicity and the development of therapeutic interventions.

properties

CAS RN

157643-56-6

Product Name

Citrinin hydrate

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1

InChI Key

MBTAFMZUDOUGPS-CGKQSRJASA-N

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

SMILES

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

Canonical SMILES

CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C

Other CAS RN

157643-56-6

synonyms

3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
citrinin hydrate
citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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